molecular formula C18H16N4O3S B5168675 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole

2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole

Cat. No.: B5168675
M. Wt: 368.4 g/mol
InChI Key: JQZJJNCLTNFRAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole in lab experiments is its unique chemical structure and properties, which make it a versatile compound for various applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the investigation of 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole. One direction is the further exploration of its potential applications in medicine, including the development of new anti-inflammatory, anti-cancer, and anti-bacterial agents. Another direction is the investigation of its potential use as a pesticide in agriculture. Additionally, the development of new materials with unique properties using this compound as a precursor is another potential future direction.
In conclusion, this compound is a promising compound with potential applications in various fields. Its unique chemical structure and properties make it a versatile compound for further investigation. However, its potential toxicity requires careful handling and monitoring in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of 2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole can be achieved through various methods. One of the most common methods involves the reaction of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol with 2-bromo-1-methylbenzimidazole in the presence of a base.

Scientific Research Applications

2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, it has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In agriculture, it has been investigated for its potential use as a pesticide. In material science, it has been explored for its potential use in the development of new materials with unique properties.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-23-14-8-7-11(9-15(14)24-2)17-21-22-18(25-17)26-10-16-19-12-5-3-4-6-13(12)20-16/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZJJNCLTNFRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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